![molecular formula C13H20O4 B14198994 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol CAS No. 918970-90-8](/img/structure/B14198994.png)
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with methyl and diol groups, as well as two isopropyl ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the alkylation of a dihydroxybenzene derivative with isopropyl bromide under basic conditions to introduce the isopropyl ether groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The isopropyl ether groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated hydrocarbons.
Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.
科学的研究の応用
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the isopropyl ether groups may influence its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4’-(Dimethylmethylene)bis(2,6-dimethylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2,6-dimethylphenol)
- Benzimidazoles
Uniqueness
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
918970-90-8 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
5-methyl-2,3-di(propan-2-yloxy)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O4/c1-7(2)16-12-10(14)6-9(5)11(15)13(12)17-8(3)4/h6-8,14-15H,1-5H3 |
InChIキー |
CZJAZCYHGKCNOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)OC(C)C)OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

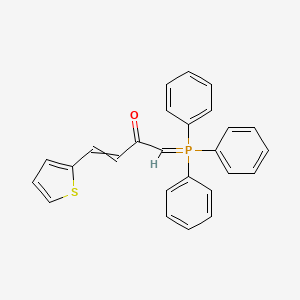

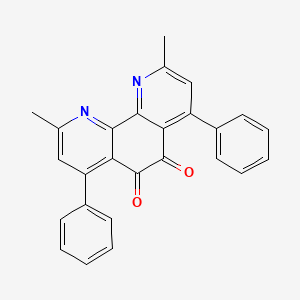
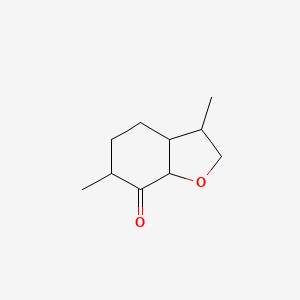
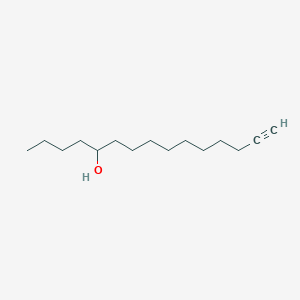

![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
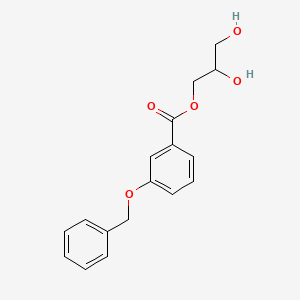
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
